(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone
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Overview
Description
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a phenyl group. The benzimidazole nucleus is a significant pharmacophore in medicinal chemistry due to its ability to interact with various biological targets, making it a versatile scaffold for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core. Common reagents include polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, which act as strong dehydrating agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the benzimidazole or piperidine rings.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring .
Scientific Research Applications
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine and phenyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-(1H-benzo[d]imidazol-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group on the piperazine ring.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Lacks the piperidine ring, making it less complex.
Uniqueness
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone is unique due to its combination of the benzimidazole, piperidine, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-20-16-8-4-5-9-17(16)21-18/h1-9,14H,10-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULDNYBISHOZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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